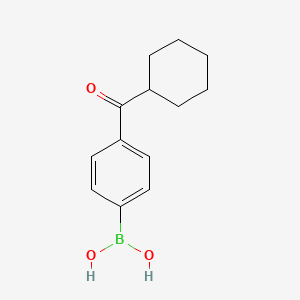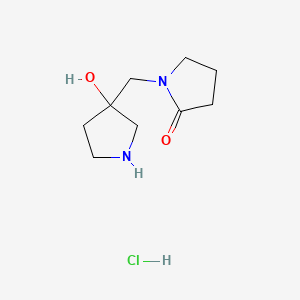
(5-Cyanopyrazin-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Cyanopyrazin-2-yl)boronic acid” is a chemical compound with the empirical formula C6H5BN2O2 and a molecular weight of 147.93 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(5-Cyanopyrazin-2-yl)boronic acid” can be represented by the SMILES string OB(C1=CC=C(C#N)C=N1)O . This indicates that the compound contains a boronic acid group (B(OH)2) attached to a cyanopyrazine ring.Chemical Reactions Analysis
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . These interactions are utilized in various sensing applications. Boronic acids are also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .科学的研究の応用
Suzuki–Miyaura Coupling
(5-Cyanopyrazin-2-yl)boronic acid can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Sensing Applications
Boronic acids, including (5-Cyanopyrazin-2-yl)boronic acid, can be used in various sensing applications. The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas including biological labelling. This can involve the manipulation of proteins and cell labelling .
Protein Manipulation
Boronic acids can interact with proteins, allowing for their manipulation. This can be particularly useful in biochemical research and therapeutic applications .
Separation Technologies
Boronic acids can be used in separation technologies. Their ability to form reversible covalent bonds with diols allows them to be used in the separation of complex mixtures .
Development of Therapeutics
Boronic acids are used in the development of therapeutics. Their unique chemical properties allow them to be used in the design and synthesis of new drugs .
作用機序
(1) Target of Action
The primary target of (5-Cyanopyrazin-2-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
(2) Mode of Action
In the Suzuki–Miyaura coupling reaction, (5-Cyanopyrazin-2-yl)boronic acid interacts with the palladium catalyst in a process known as transmetalation . This process involves the transfer of the boronic acid group from the boron atom to the palladium atom . The palladium atom, which has been oxidized through its donation of electrons to form a new palladium-carbon bond, accepts the boronic acid group .
(3) Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which (5-Cyanopyrazin-2-yl)boronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The process results in the formation of new carbon-carbon bonds .
(4) Pharmacokinetics
The pharmacokinetics of (5-Cyanopyrazin-2-yl)boronic acid are largely determined by its stability and reactivity in the Suzuki–Miyaura coupling reaction. The compound is relatively stable, readily prepared, and generally environmentally benign . Its rapid transmetalation with palladium (II) complexes contributes to its bioavailability .
(5) Result of Action
The result of the action of (5-Cyanopyrazin-2-yl)boronic acid in the Suzuki–Miyaura coupling reaction is the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of complex organic compounds .
将来の方向性
Boronic acids, including “(5-Cyanopyrazin-2-yl)boronic acid”, are increasingly being used in diverse areas of research . Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. The exploration of novel chemistries using boron is expected to fuel emergent sciences .
特性
IUPAC Name |
(5-cyanopyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BN3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPQTJXMFDGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671262 |
Source


|
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyanopyrazin-2-yl)boronic acid | |
CAS RN |
1310383-12-0 |
Source


|
| Record name | B-(5-Cyano-2-pyrazinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Cyanopyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


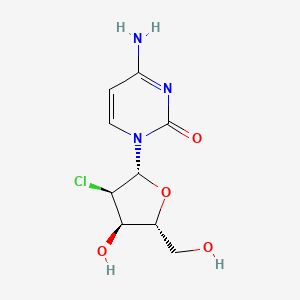
![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)

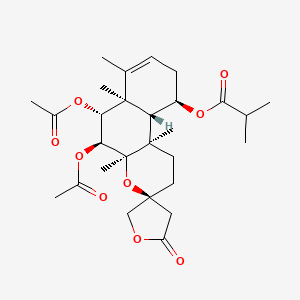
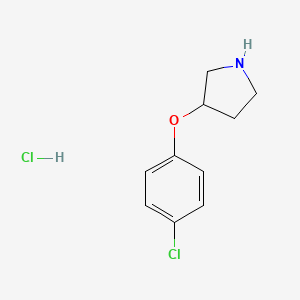
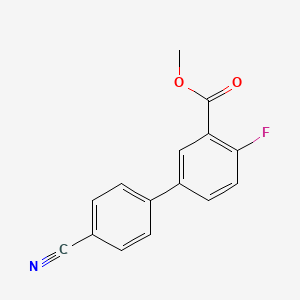

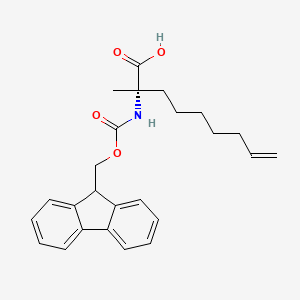
![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
